4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves multiple steps, starting with the preparation of thieno[3,2-c]pyridine derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[3,2-c]pyridine is then further reacted with piperazine and pyrimidine derivatives under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and are investigated for their therapeutic potential.
Uniqueness
4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H24N6OS |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[4-methyl-6-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C20H24N6OS/c1-15-14-18(23-20(22-15)26-9-11-27-12-10-26)24-5-7-25(8-6-24)19-16-3-13-28-17(16)2-4-21-19/h2-4,13-14H,5-12H2,1H3 |
InChI Key |
NYTSULOFHVIYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CC5=C4C=CS5 |
Origin of Product |
United States |
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